molecular formula C20H22N2O3 B2503710 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide CAS No. 905683-22-9

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide

Cat. No.: B2503710
CAS No.: 905683-22-9
M. Wt: 338.407
InChI Key: SQWOCNFCXHPSBC-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide is a synthetic organic compound featuring a pyrrolidin-5-one (γ-lactam) core substituted at the 3-position with a 3-methoxyphenyl group and a 3-phenylpropanamide moiety.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-9-5-8-17(13-18)22-14-16(12-20(22)24)21-19(23)11-10-15-6-3-2-4-7-15/h2-9,13,16H,10-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWOCNFCXHPSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Formation of the Phenylpropanamide Moiety: This can be accomplished through an amide coupling reaction, where the pyrrolidinone derivative reacts with a phenylpropanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Methoxyphenyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrrolidinone vs. Piperidine
  • Target Compound : Pyrrolidin-5-one (γ-lactam) provides a planar, electron-deficient ring, enhancing hydrogen-bond acceptor properties.
  • Analog (): N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide replaces pyrrolidinone with a piperidine ring. Piperidine’s six-membered structure increases flexibility and basicity (pKa ~11) compared to pyrrolidinone (pKa ~0 due to lactam carbonyl) .
  • Impact: Pyrrolidinone’s rigidity may improve target binding specificity, while piperidine’s basicity could enhance solubility in acidic environments.
b. Pyrrolidinone vs. Pyrazole ()
  • Analog (): (S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide features a pyrazole ring.

Aromatic Substituent Variations

Methoxyphenyl vs. Halogenated Phenyl
  • Target Compound : 3-Methoxyphenyl provides electron-donating methoxy (-OCH₃) groups, enhancing π-π stacking and moderate hydrophilicity.
  • Analog () : N-(3-Methoxyphenyl)-4-trifluoromethylcinnamide (TRPV1 antagonist) shares the 3-methoxyphenyl group but pairs it with a trifluoromethyl (–CF₃) group. Fluorine’s electronegativity increases metabolic stability and membrane permeability .
Phenylpropanamide vs. Pyridinylpropanamide
  • Target Compound : 3-Phenylpropanamide offers a hydrophobic aromatic tail.
  • Analog () : 3-(Pyridin-2-yl)propanamide replaces phenyl with pyridinyl, introducing a basic nitrogen capable of salt formation and hydrogen bonding. This modification could enhance aqueous solubility .

Amide Functionalization

Secondary vs. Tertiary Amides
  • Target Compound : Secondary amide (–NHCO–) enables hydrogen bonding with targets.
  • Analog (): 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide features a tertiary N-hydroxy-N-methyl amide. The hydroxy group introduces additional hydrogen-bond donor capacity, while methylation may reduce susceptibility to proteolysis .

Structural and Functional Comparison Table

Compound Name (Source) Core Structure Key Substituents Notable Properties/Activities
Target Compound Pyrrolidin-5-one 3-Methoxyphenyl, 3-phenylpropanamide Potential TRPV1 interaction (inferred)
N-(3-Methoxyphenyl)-4-trifluoromethylcinnamide () Cinnamide 3-Methoxyphenyl, –CF₃ TRPV1 antagonist (Ki = 18 nM)
N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide () Piperidine 2-Fluoro-5-methylphenyl, pyridinylpropanamide Enhanced solubility, CNS targeting
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide () Pyrazole 4-Methoxyphenyl, N-hydroxy-N-methylamide Improved metabolic stability

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • IUPAC Name: N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]propionamide
  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: 262.30 g/mol
  • CAS Number: 896372-19-3

The compound features a pyrrolidinone ring substituted with a 3-methoxyphenyl group and a propionamide moiety, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling.

Potential Targets:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors: Binding to neurotransmitter receptors, influencing neurotransmission and related physiological responses.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Antinociceptive Activity

Research indicates that this compound exhibits significant pain-relieving properties in animal models. This effect is likely mediated through central nervous system pathways, suggesting potential use in pain management therapies.

Anti-inflammatory Properties

Preliminary data suggest that the compound may reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent. Further studies are required to elucidate the specific pathways involved.

Anticancer Potential

Some derivatives related to this compound have shown cytotoxic effects against various cancer cell lines. This suggests that it could be explored for its anticancer properties, potentially inducing apoptosis or inhibiting cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntinociceptiveSignificant pain relief in animal models
Anti-inflammatoryReduction of inflammation markers in vitro
AnticancerCytotoxic effects against various cancer cell lines

Case Studies and Research Findings

  • Antinociceptive Studies : In a study conducted on rodents, the administration of this compound resulted in a notable decrease in pain response measured through behavioral assays. This suggests a central mechanism of action involving modulation of pain pathways.
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. These findings indicate its potential utility as an anti-inflammatory therapeutic agent.
  • Anticancer Activity : A series of experiments using human cancer cell lines revealed that derivatives of this compound exhibit potent cytotoxicity, leading to cell cycle arrest and apoptosis. This positions the compound as a candidate for further development in cancer therapy.

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